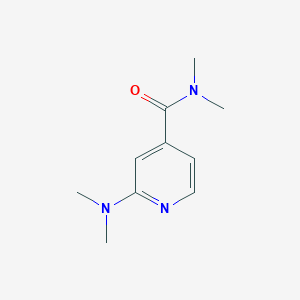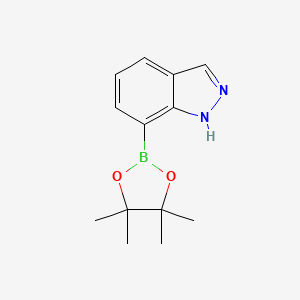
1-(1,1-Difluoropropyl)-4-methylbenzene
Descripción general
Descripción
“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 .
Molecular Structure Analysis
The InChI code for “(1,1-Difluoropropyl)benzene” is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .Aplicaciones Científicas De Investigación
Thermal Rearrangement Studies
- Thermal Rearrangement of Substituted Difluoro(methylene)cyclopropane : Research explored the thermal conversion of difluoro(methylene)cyclopropanes (F2MCP), including compounds like 1-(3-(difluoromethylene)-2,2-dimethylcyclopropylsulfonyl)-4-methylbenzene. This study combined experimental and computational methods to investigate structure, stability, and reaction mechanisms of these compounds (Xiao-Chun Hang et al., 2011).
Chemical Synthesis and Modification
- Formylbenzene Diazonium Hexafluorophosphate Reagent for Tyrosine-Selective Modification of Proteins : A novel bench-stable crystalline diazonium salt, 4-Formylbenzene diazonium hexafluorophosphate (FBDP), was developed for selective reaction with tyrosine to install a bioorthogonal aldehyde functionality. This method facilitated the introduction of small molecule tags and functional molecules onto proteins, showcasing its application in chemical biology (J. Gavrilyuk et al., 2012).
Material Science and Liquid Crystals
- Synthesis and Characterization of Liquid Crystals : A study focused on the synthesis and characterization of chalcone derivatives, which include compounds structurally similar to 1-(1,1-Difluoropropyl)-4-methylbenzene, for applications in material science. The research demonstrated their properties and potential uses in non-linear optical (NLO) materials and light emission technology (V. Parol et al., 2020).
Electochemical Fluorination
- Electrochemical Fluorination of Aromatic Compounds : This research explored the electrochemical fluorination of various methylbenzenes, including difluoromethylbenzene, a compound related to 1-(1,1-Difluoropropyl)-4-methylbenzene. The study provides insights into the mechanisms and product profiles of these reactions (K. Momota et al., 1998).
Organometallic Chemistry
- Organometallic Chemistry Using Partially Fluorinated Benzenes : This research discusses the use of fluorobenzenes as solvents and ligands in organometallic chemistry. The study provides insights into the binding strength, reactivity, and potential for C-H and C-F bond activation in these compounds, which is relevant to understanding the chemical behavior of 1-(1,1-Difluoropropyl)-4-methylbenzene in similar contexts (S. Pike et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,1-difluoropropyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-3-10(11,12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWYWPQEOYBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















